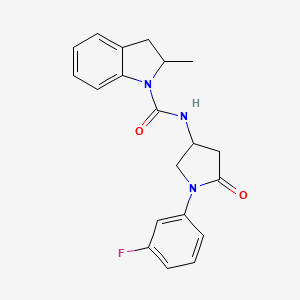

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide

Description

N-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide is a synthetic small molecule characterized by a pyrrolidinone core linked to a 3-fluorophenyl group and a 2-methylindoline carboxamide moiety. The pyrrolidinone ring (a five-membered lactam) provides structural rigidity, while the 3-fluorophenyl substituent introduces electron-withdrawing properties that may influence binding interactions. The 2-methylindoline group, a bicyclic aromatic system, enhances lipophilicity and steric bulk compared to simpler heterocycles like indole or benzimidazole.

Properties

IUPAC Name |

N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-2-methyl-2,3-dihydroindole-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20FN3O2/c1-13-9-14-5-2-3-8-18(14)24(13)20(26)22-16-11-19(25)23(12-16)17-7-4-6-15(21)10-17/h2-8,10,13,16H,9,11-12H2,1H3,(H,22,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDICGCIBIYQTCA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=CC=CC=C2N1C(=O)NC3CC(=O)N(C3)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20FN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring. Reaction conditions often include the use of strong acids or bases and elevated temperatures.

Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, where a fluorine atom replaces a leaving group on the phenyl ring.

Coupling with Indoline Carboxamide: The final step involves coupling the pyrrolidinone intermediate with 2-methylindoline-1-carboxamide using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antiviral and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit viral replication by targeting viral enzymes or induce apoptosis in cancer cells by interacting with caspases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares key functional groups with several pharmacologically active analogs. Below is a detailed comparison:

Structural Analogs with Fluorinated Aryl Groups

- 3-Fluorofentanyl () : A synthetic opioid with a 3-fluorophenyl group attached to a piperidine-propanamide core. While both compounds feature a 3-fluorophenyl moiety, the target lacks the piperidine backbone critical for µ-opioid receptor binding. This highlights the importance of scaffold context: fluorophenyl groups enhance binding affinity in diverse targets but require complementary structural frameworks for activity .

- 1-(4-Fluorophenyl)-N-(5-Isopropyl-1,3,4-Thiadiazol-2-yl)-5-Oxopyrrolidine-3-Carboxamide (): This analog substitutes the 2-methylindoline with a thiadiazole ring. Meta-fluorophenyl (target) vs. para-fluorophenyl (this analog) positioning may also alter electronic interactions with target proteins .

Carboxamide-Linked Inhibitors

- FIPI (N-[2-[4-(2,3-Dihydro-2-Oxo-1H-Benzimidazol-1-yl)-1-Piperidinyl]Ethyl]-5-Fluoro-1H-Indole-2-Carboxamide) () : A phospholipase D (PLD) inhibitor with a 5-fluoroindole carboxamide. The target’s 2-methylindoline may mimic indole’s aromatic interactions but with added steric bulk from the methyl group, possibly affecting binding pocket accessibility .

- CAS 894019-75-1 (): Features a piperazine-furan carboxamide instead of 2-methylindoline. Molecular weight differences (400.4 vs. ~408.4 for the target) reflect distinct pharmacokinetic profiles .

Pyrrolidinone/Pyrrolidine Derivatives

- 5-Fluoro-1-(1-Methylpyrrolidine-2-Carbonyl)-1,2,3,6-Tetrahydropyridine () : Shares a fluorinated pyrrolidine scaffold but lacks the indoline carboxamide. The tetrahydropyridine ring in this compound may confer greater conformational flexibility, contrasting with the target’s rigid lactam structure .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Fluorophenyl Positioning : Meta-substitution (3-fluorophenyl) in the target may enhance hydrophobic interactions compared to para-substituted analogs, as seen in .

- Indoline vs. Thiadiazole : The 2-methylindoline group likely improves blood-brain barrier penetration relative to thiadiazole-containing analogs, making the target more suitable for central nervous system targets .

Biological Activity

N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide is a complex organic compound notable for its potential biological activities. Its structure incorporates a pyrrolidine ring, a fluorophenyl group, and an indoline carboxamide moiety, which are key to its pharmacological properties.

- Molecular Formula : C20H20FN3O2

- Molecular Weight : 353.4 g/mol

- CAS Number : 894028-45-6

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions involving amino acid derivatives.

- Introduction of the Fluorophenyl Group : This is often done via nucleophilic substitution reactions.

- Coupling with Indoline Carboxamide : This final step utilizes peptide coupling conditions.

The precise reaction conditions, including temperature and solvent choice, are crucial for optimizing yield and purity.

This compound exhibits its biological effects through interactions with specific molecular targets such as enzymes and receptors. The compound's structure allows it to modulate the activity of these targets, potentially leading to:

- Inhibition of enzyme activity

- Disruption of cellular processes

- Modulation of signal transduction pathways

These mechanisms suggest its utility in various therapeutic contexts, particularly in oncology and infectious diseases.

Antimicrobial Activity

In vitro studies have demonstrated that related compounds exhibit significant antimicrobial properties. For instance, derivatives have shown inhibitory effects against various bacterial strains, indicating a potential for developing new antibiotics .

Anticancer Properties

Research has indicated that compounds similar to this compound may possess anticancer activity by inducing apoptosis in cancer cells. Specific studies have reported IC50 values demonstrating effectiveness against certain cancer cell lines .

Case Studies

-

Case Study on Anticancer Activity :

- A study evaluated the compound's effect on leukemia cell lines, revealing a dose-dependent inhibition of cell proliferation.

- The mechanism was linked to the compound's ability to induce apoptosis through caspase activation.

- Case Study on Antimicrobial Efficacy :

Comparative Analysis

Q & A

What are the optimal synthetic routes for N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)-2-methylindoline-1-carboxamide, and how can reaction yields be improved?

Basic Research Question

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the preparation of the pyrrolidinone core and subsequent coupling with the indoline-carboxamide moiety. Key steps include:

- Pyrrolidinone Formation : Cyclization of 3-fluorophenyl-substituted precursors using reagents like EDCI/HOBt for amide bond formation, followed by oxidation to generate the 5-oxo-pyrrolidine ring .

- Indoline Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to attach the 2-methylindoline group. Optimizing catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and reaction temperature (80–100°C) improves yields .

- Yield Enhancement : Use of microwave-assisted synthesis for faster kinetics and reduced side reactions. Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .

Which spectroscopic and chromatographic methods are most effective for characterizing the compound’s purity and structural integrity?

Basic Research Question

Methodological Answer:

A combination of techniques is critical:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) confirms substituent positions. For example, the 3-fluorophenyl proton signals appear at δ 7.2–7.5 ppm, while the pyrrolidinone carbonyl resonates at ~170 ppm in ¹³C NMR .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water + 0.1% TFA) with UV detection at 254 nm assess purity. Retention times should correlate with standards (e.g., 8.2 min under isocratic 60% ACN) .

- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (expected [M+H]⁺ ~410 Da). Fragmentation patterns validate the indoline and fluorophenyl groups .

How can researchers resolve contradictions in biological activity data across different assay systems for this compound?

Advanced Research Question

Methodological Answer:

Discrepancies often arise from assay conditions or target specificity. Strategies include:

- Assay Standardization : Normalize cell viability assays (e.g., MTT) using identical cell lines (e.g., HEK293 vs. HepG2) and incubation times (24–48 hrs) .

- Target Validation : Use CRISPR knockouts or siRNA silencing to confirm on-target effects. For off-target profiling, employ kinome-wide screening (e.g., KinomeScan) .

- Data Triangulation : Compare results across orthogonal assays (e.g., enzymatic inhibition vs. cellular IC₅₀). For example, if in vitro IMPDH inhibition (IC₅₀ = 50 nM) conflicts with cell-based data (IC₅₀ = 1 µM), evaluate membrane permeability via PAMPA assays .

What in vivo models are appropriate for evaluating the pharmacokinetic and pharmacodynamic properties of this compound?

Advanced Research Question

Methodological Answer:

- Rodent Models :

- Pharmacokinetics : Administer 10 mg/kg (IV/oral) to Sprague-Dawley rats. Plasma sampling via LC-MS/MS reveals AUC (target > 500 ng·h/mL) and half-life (t₁/₂ > 4 hrs) .

- Efficacy : Adjuvant-induced arthritis models assess anti-inflammatory activity. Dose-dependent reduction in paw swelling (ED₅₀ = 5 mg/kg) correlates with target engagement .

- Toxicology : Monitor liver enzymes (ALT/AST) and renal function (creatinine) in repeat-dose studies (28 days). Histopathology of GI tract evaluates toxicity risks .

What strategies are recommended for determining the crystalline form and stability of this compound under various conditions?

Advanced Research Question

Methodological Answer:

- Crystallization Screening : Use solvent evaporation (e.g., ethanol/water mixtures) or cooling crystallization. X-ray diffraction (PXRD) identifies polymorphs (e.g., Form I vs. Form II) .

- Stability Studies :

- Thermal : TGA/DSC (heating rate 10°C/min) detects melting points (expected ~180°C) and decomposition .

- Hygroscopicity : Dynamic vapor sorption (DVS) assesses moisture uptake (≤0.5% weight gain at 75% RH) .

- Light Sensitivity : Expose to ICH Q1B conditions (1.2 million lux·hr) and monitor degradation via HPLC .

How can researchers optimize the compound’s solubility and bioavailability for preclinical studies?

Advanced Research Question

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.